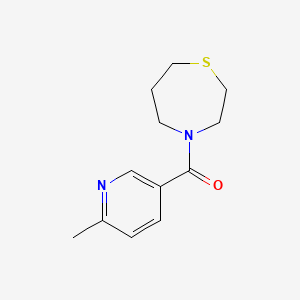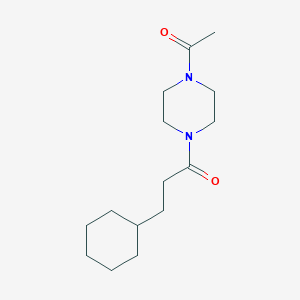
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as CCR2 antagonist or PF-04136309, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), which is involved in the recruitment of inflammatory cells to the site of inflammation.
Wirkmechanismus
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide acts as a selective antagonist of this compound, which is a chemokine receptor expressed on the surface of various inflammatory cells, including monocytes, macrophages, and T cells. This compound is involved in the recruitment of these cells to the site of inflammation, where they release pro-inflammatory cytokines and cause tissue damage. By blocking the activity of this compound, this compound reduces the recruitment of inflammatory cells to the site of inflammation, thereby reducing tissue damage and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce the recruitment of inflammatory cells to the site of inflammation in various animal models of inflammatory diseases. Additionally, it has also been shown to reduce tissue damage and inflammation in these models. In cancer models, it has been shown to inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide in lab experiments is its selectivity for this compound, which reduces the potential for off-target effects. Additionally, it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it may not be effective in all types of inflammatory diseases, as the recruitment of inflammatory cells to the site of inflammation can be mediated by other chemokine receptors as well.
Zukünftige Richtungen
There are several future directions for the research and development of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide. One direction is to investigate its potential use in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Additionally, further studies are needed to determine its potential use in cancer therapy and to identify biomarkers that can predict its efficacy in different types of cancer. Finally, the development of more selective and potent this compound antagonists may lead to the development of more effective therapies for inflammatory diseases and cancer.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide involves a multi-step process that starts with the reaction of 3-acetylpyridine with cyclopropylmethyl bromide to form 1-(cyclopropylmethyl)-3-acetylpyridinium bromide. This intermediate is then reacted with methylamine hydrochloride to form N-(cyclopropylmethyl)-1-methyl-3-acetylpyridinium bromide, which is further reacted with sodium cyanide to form N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carbonitrile. Finally, the carbonitrile is hydrolyzed with hydrochloric acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. It has been shown to effectively reduce the recruitment of inflammatory cells to the site of inflammation, thereby reducing tissue damage and inflammation. Additionally, it has also been investigated for its potential use in cancer therapy, as this compound is expressed in various cancer cells and is involved in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13-7-9(4-5-10(13)14)11(15)12-6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJLJINUDAMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)


![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)




![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7512291.png)
